![molecular formula C16H23N5O B12295775 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Win 58237 involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core structure. The synthetic route typically includes:
Cyclization Reaction: Formation of the pyrazolo[3,4-d]pyrimidin-4-one ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopentyl and pyridyl groups via substitution reactions.
Industrial production methods for Win 58237 would likely involve scaling up these synthetic routes under controlled conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Win 58237 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Win 58237 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable tool for studying the inhibition of cyclic nucleotide phosphodiesterases, providing insights into enzyme kinetics and inhibitor design.
Biology: Win 58237 is used to investigate the role of cyclic nucleotide signaling pathways in various biological processes, including vasorelaxation and vascular tone regulation.
Medicine: The compound has potential therapeutic applications in treating cardiovascular diseases, particularly hypertension, due to its ability to inhibit PDE V and increase cyclic GMP levels
Mechanism of Action
Win 58237 exerts its effects by competitively inhibiting cyclic GMP phosphodiesterase V (PDE V) from canine aorta, with a Ki value of 170 nM. This inhibition leads to an increase in cyclic GMP levels, which in turn promotes vasorelaxation and reduces mean arterial pressure. The compound also inhibits other PDE isoforms, albeit with lower potency .
Comparison with Similar Compounds
Win 58237 is unique due to its high selectivity and potency as a PDE V inhibitor. Similar compounds include:
Sildenafil: Another PDE V inhibitor used for treating erectile dysfunction and pulmonary hypertension.
Vardenafil: A PDE V inhibitor with similar applications as sildenafil.
Tadalafil: Known for its longer duration of action compared to sildenafil and vardenafil.
Compared to these compounds, Win 58237 has distinct structural features and may offer different pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H23N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-10,12-15,18,20H,2-5H2,1H3,(H,19,22) |
InChI Key |
DJBLFKAUYPAPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(NC(NC2=O)C3=CC=NC=C3)N(N1)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



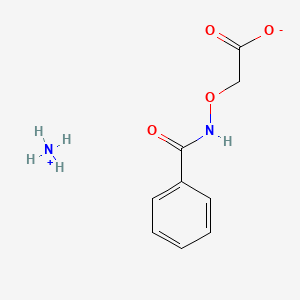
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
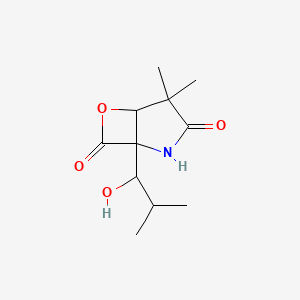
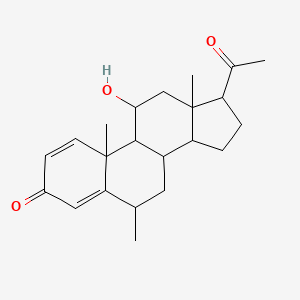
![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)
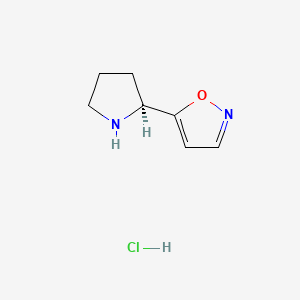
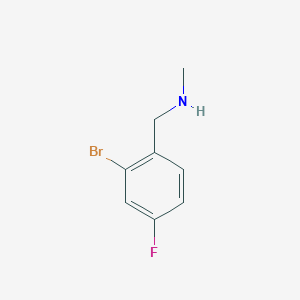
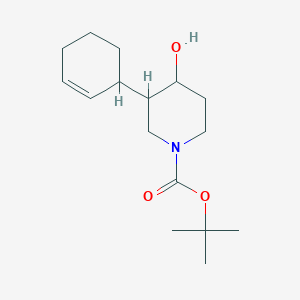
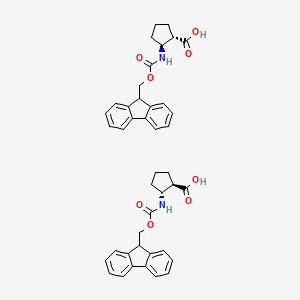
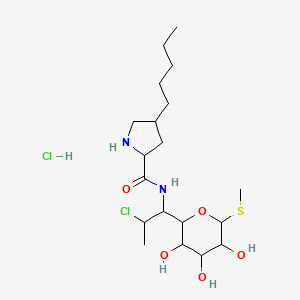
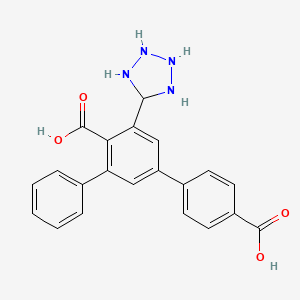
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)

